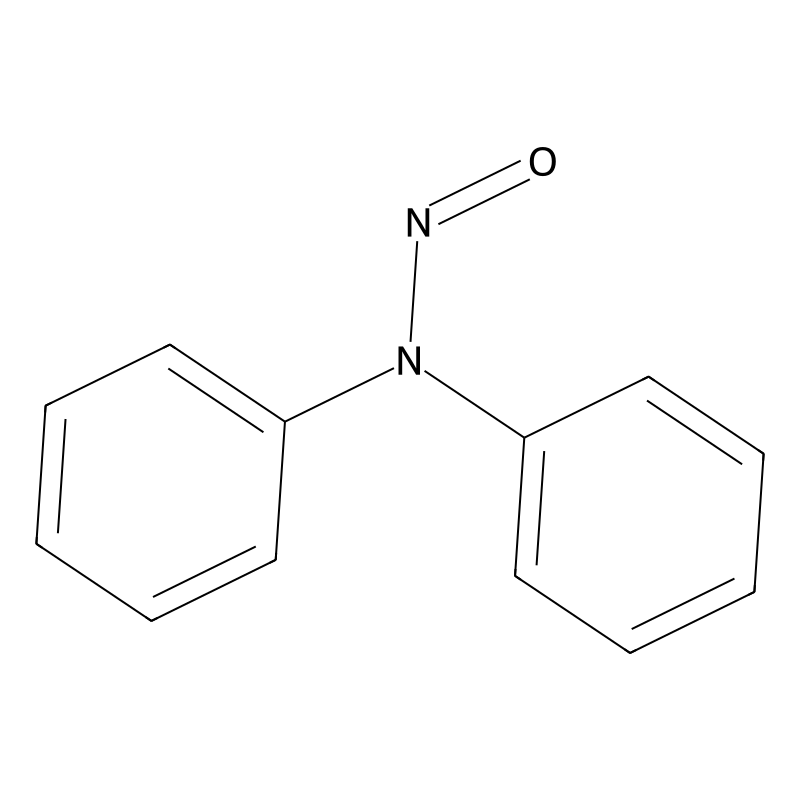

N-Nitrosodiphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.77e-04 M

In water, 35 mg/L at 25 °C

In water, 35.09 mg/L at 25 °C

Slightly soluble in ethanol, chloroform; soluble in benzene

Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene

Solubility in water: none

Synonyms

Canonical SMILES

Carcinogenesis Research

NDPA has been studied for its carcinogenic properties. Studies have shown it to be a cause of liver cancer in animals National Toxicology Program (NTP), 1992. This research has been instrumental in classifying NDPA as a probable human carcinogen by the International Agency for Research on Cancer (IARC) IARC, 1982.

Environmental Monitoring

NDPA is not naturally occurring, but there is some evidence that microorganisms can produce it under laboratory conditions Agency for Toxic Substances and Disease Registry (ATSDR), 2019: . Due to its past use in industrial settings, research has focused on detecting NDPA in environmental samples to assess potential contamination risks Japanese Ministry of the Environment, 2006: .

Chemical Analysis Method Development

Because NDPA is a potential contaminant, there is ongoing research to develop and improve methods for its detection and analysis in various matrices Randall and Roy, 1990.

N-Nitrosodiphenylamine is a yellow to brown or orange powder with the chemical formula C₁₂H₁₀N₂O. It is classified as a nitrosamine and is primarily known for its use as a vulcanization retardant in rubber products, particularly tires. The compound is no longer produced in the United States due to health concerns associated with its use .

NDPA is not relevant in biological systems due to its hazardous nature. There is no scientific research on its mechanism of action within living organisms.

NDPA is classified as a human carcinogen by several agencies due to its potential to cause cancer [1, 2]. Exposure can occur through inhalation, ingestion, or skin contact [1].

- Carcinogenicity: Studies have shown NDPA to be carcinogenic in animals, and there is suggestive evidence for its carcinogenicity in humans [1, 2].

- Other Hazards: NDPA may also cause irritation to the eyes, skin, and respiratory system upon exposure [1].

Source 1

Source 2

Additional Notes:

- Due to its hazardous nature, NDPA handling requires appropriate personal protective equipment (PPE) and adherence to safety protocols [1].

- Denitrosation: This reaction converts N-nitrosodiphenylamine into diphenylamine and nitric oxide. This process has been observed in animal studies where diphenylamine was identified as a major metabolite .

- Transnitrosation: This involves the transfer of the nitroso group to other amines, which can lead to the formation of other nitrosamines, potentially increasing carcinogenic risks .

- Reactivity with Oxidizing Agents: N-Nitrosodiphenylamine reacts vigorously with strong oxidizers such as perchlorates and chlorates, producing hazardous byproducts .

The biological activity of N-nitrosodiphenylamine has been studied extensively:

- Metabolism: In vivo studies indicate that N-nitrosodiphenylamine is metabolized to various products including diphenylamine and hydroxydiphenylamine. The metabolic pathways suggest that it may exert toxic effects through its metabolites rather than directly .

- Genotoxicity: While N-nitrosodiphenylamine itself does not appear to be directly mutagenic, its metabolites may have genotoxic potential. Studies have shown positive responses in certain bacterial assays when metabolic activation was involved .

Interaction studies have revealed that N-nitrosodiphenylamine can significantly alter metabolic enzyme activities in the liver. For example, it has been shown to decrease cytochrome P-450 levels while increasing glutathione-S-transferase activity . Additionally, it can form complex interactions with other chemicals leading to increased mutagenicity when co-administered with certain amines .

N-Nitrosodiphenylamine shares similarities with various other nitroso compounds. Here are some notable comparisons:

| Compound | Structure | Unique Characteristics |

|---|---|---|

| N-Nitrosodiphenylamine | C₁₂H₁₀N₂O | Used as a vulcanization retardant; potential carcinogen |

| N-Nitrosomorpholine | C₇H₁₃N₃O | More potent carcinogen; used in laboratory settings |

| N-Nitrosoethylurea | C₅H₈N₂O₂ | Associated with bladder cancer; less stable |

| N-Nitrosoaniline | C₆H₈N₂O | Known for mutagenic properties; used in dye production |

Uniqueness

N-Nitrosodiphenylamine is unique among these compounds due to its specific application in rubber manufacturing and its distinct metabolic pathways that lead to both toxic and potentially carcinogenic effects through its metabolites rather than direct action.

N-Nitrosodiphenylamine emerged in the mid-20th century as a vulcanization retardant in rubber manufacturing, particularly for tires and synthetic elastomers like styrene-butadiene and nitrile-butadiene. By 1976, U.S. production reached 1.3 million pounds, reflecting its industrial demand. However, its use declined sharply in the 1980s due to concerns over carcinogenicity and the availability of safer alternatives.

The compound’s role expanded beyond rubber processing when studies identified it as a disinfection byproduct (DBP) in water treatment systems. Chloramination of water containing diphenylamine, a precursor, generates NDPhA through nitrosation reactions. This discovery shifted attention to its environmental persistence and unintended formation in public water supplies.

Nitrosation of Diphenylamine

The primary industrial route for N-nitrosodiphenylamine synthesis involves the direct nitrosation of diphenylamine using nitrous acid as the nitrosating agent [1] [2]. This fundamental process has been the cornerstone of industrial production since commercial introduction in 1945 [3]. The reaction proceeds through the formation of nitrous acid in situ, generated from the reaction between sodium nitrite and mineral acids, typically hydrochloric acid or sulfuric acid [2] [4].

The mechanistic pathway involves the protonation of diphenylamine followed by electrophilic attack of the nitrosating species. Under acidic conditions, nitrous acid exists in equilibrium with its protonated form and nitrogen trioxide, with the latter serving as the primary nitrosating agent [5]. The reaction can be represented by the general mechanism where diphenylamine reacts with nitrous acid to form N-nitrosodiphenylamine and water [6] [7].

Gaseous nitric oxide has emerged as an alternative nitrosating agent, offering distinct advantages in terms of reaction control and product purity [1] [8]. When diphenylamine solutions in acetonitrile are contacted with gaseous nitrogen oxides, quantitative yields of N-nitrosodiphenylamine can be achieved in less than 3 minutes with approximately 10-fold excess of nitrogen trioxide or nitrogen tetroxide [8]. This approach eliminates the need for aqueous acid systems and provides superior reaction kinetics.

Reaction Conditions and Optimization Parameters

Temperature control represents a critical parameter in industrial synthesis, with optimal ranges typically maintained between 10°C to 50°C [2]. The preferred operating temperature of 30-40°C ensures that N-nitrosodiphenylamine remains in solution, facilitating effective phase separation at reaction completion [2]. Higher temperatures risk decomposition of the product, while lower temperatures significantly reduce reaction rates.

Solvent systems play a crucial role in process efficiency and product recovery. The traditional approach employs aqueous-alcoholic solutions with diphenylamine concentrations ranging from 10% to 40% by weight, with 20-25% solutions being preferred for optimal mixing and heat transfer properties [2]. Hexanol-based systems have shown particular promise in continuous processes, providing superior phase separation characteristics and enabling efficient product isolation [2] [9].

Pressure and atmospheric conditions significantly influence reaction outcomes. While most processes operate at atmospheric pressure, the use of inert gas atmospheres (nitrogen) has been shown to suppress oxidative side reactions and enhance product selectivity [9] [10]. This approach is particularly beneficial when handling volatile oligomers and preventing catalyst deactivation.

pH control and acid strength directly impact reaction kinetics and selectivity. The optimal pH range for nitrosamine formation typically falls between 2.5-3.4, depending on the basicity of the amine substrate [11] [12]. Stronger mineral acids accelerate the reaction but may lead to increased side product formation, requiring careful balance between reaction rate and product purity.

Laboratory-Scale Synthesis Techniques

Small-scale synthesis methodologies provide valuable insights for process development and optimization studies. The gas evolution apparatus technique enables controlled introduction of nitrosating agents while monitoring reaction progress through gas evolution patterns [13]. This method involves placing diphenylamine in an acidic solution and allowing nitrous acid vapors to interact with the substrate under controlled temperature conditions.

Heterogeneous reaction systems have gained attention for their operational simplicity and environmental benefits [14]. These approaches utilize solid acid catalysts combined with sodium nitrite and wet silica in dichloromethane, achieving excellent yields under mild conditions at room temperature [14]. The heterogeneous nature eliminates the need for aqueous workup and simplifies product isolation.

Electrochemical nitrosation represents an emerging laboratory technique that offers precise control over nitrosating agent generation [15]. Flow electrochemical methods using sodium nitrite in aqueous acetonitrile can achieve yields up to 99% for various secondary amines, including diphenylamine derivatives [15]. This approach eliminates the need for additional acids or harsh chemicals while providing continuous processing capabilities.

Phase-transfer catalysis methods enable nitrosation reactions in biphasic systems using quaternary ammonium salts or crown ethers [16]. These techniques are particularly useful for substrates with limited water solubility and provide enhanced control over reaction selectivity through proper choice of phase-transfer agent and reaction conditions.

Process Chemistry and Yield Enhancement

Catalytic enhancement through iron complexes has demonstrated significant improvements in reaction efficiency and productivity. The use of pentacyanide iron complexes as catalysts reduces reaction time by 2.5-3.5 times while improving productivity by 1.2-1.6 times compared to uncatalyzed processes [1]. These catalysts operate through facilitation of nitric oxide activation and provide multiple reuse cycles without significant loss of activity.

Stirring and mixing optimization plays a crucial role in yield enhancement, particularly in heterogeneous systems. High-intensity mixing characterized by Reynolds numbers exceeding 8×10³ can increase product yield by factors of 5-6 compared to standard stirring conditions [16]. The enhanced mass transfer achieved through vigorous mixing ensures optimal contact between reactants and minimizes mass transfer limitations.

Reaction atmosphere control through nitrogen blanketing or controlled gas composition significantly improves yield and selectivity [9] [10]. Inert atmospheres prevent oxidative degradation of both reactants and products while enabling operation at higher temperatures without decomposition. The controlled introduction of oxygen in catalytic amounts (0.1 equivalents) has been shown to facilitate nitrosamine formation through catalytic cycles [17].

Sequential temperature protocols offer advantages in continuous processes where initial high-temperature treatment (175-200°C) promotes rapid conversion followed by lower temperature (140-160°C) finishing to minimize decomposition [10]. This approach maximizes throughput while maintaining product quality through temperature-programmed reaction control.

Solvent optimization and recycling contribute significantly to process economics and environmental performance. The use of recoverable solvents such as hexanol enables continuous operation with solvent recycle, reducing waste generation and operating costs [2] [9]. Proper solvent selection also facilitates product crystallization and purification through controlled cooling and pH adjustment.

Production Volumes and Industrial Trends

Historical production patterns reveal significant changes in N-nitrosodiphenylamine manufacturing over the past eight decades. United States production reached its historical peak in 1974 at 3.2 million pounds annually, driven primarily by robust demand from the automotive and rubber industries [3] [18]. This peak production period coincided with the expansion of tire manufacturing and the widespread adoption of N-nitrosodiphenylamine as a vulcanization retardant.

Production decline became evident following 1974, with output dropping dramatically to 0.4 million pounds by 1980 [3] [18]. This decline resulted from the introduction of more efficient alternatives and growing environmental concerns regarding nitrosamine compounds. The availability of substitute retardants and accelerators that offered similar performance without associated health risks accelerated this trend.

Current production status in the United States shows minimal manufacturing activity, with production volumes ranging from 3,526 to 8,815 pounds between 2016-2019 [19]. Industrial production has been effectively discontinued in the United States, with current demand primarily met through imports [20]. This represents a reduction of over 99% from peak production levels, reflecting fundamental shifts in rubber industry practices and regulatory frameworks.

Global production trends indicate similar patterns in other regions, though some manufacturing continues in countries with less stringent environmental regulations [3] [20]. The European Union market volume is reported at approximately 10,000 tonnes annually, primarily for chemical intermediate applications rather than direct use as vulcanization retardants [21]. However, regulatory pressures are expected to further reduce these volumes over the coming decade.

Market dynamics reflect the challenging position of N-nitrosodiphenylamine in modern industrial applications. While the compound maintains utility in specific chemical synthesis applications, its primary historical use in rubber vulcanization has been largely superseded by safer alternatives [22]. The development of effective substitute compounds has eliminated the technical necessity for N-nitrosodiphenylamine in most applications, leading to continued market contraction.

Future production projections suggest further decline in manufacturing volumes as environmental regulations tighten and industry adoption of alternative compounds accelerates [3] [20]. The phase-out timeline varies by region, with developed countries leading the transition to substitute materials while some developing regions maintain limited production for specific applications. Long-term trends indicate near-complete elimination of N-nitrosodiphenylamine production by 2030, consistent with broader industry movements toward safer chemical alternatives.

Purity

Physical Description

YELLOW FLAKES.

Yellow to brown or orange powder or flakes or a black solid.

Color/Form

Yellow plates or green crystals

Yellow plates from petroleum ethe

XLogP3

Exact Mass

Boiling Point

Density

1.23

1.23 g/cm³

LogP

log Kow = 3.13

2.57/3.13

Appearance

Melting Point

66.5 °C

66.7 °C

151.7°F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 97 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 95 of 97 companies with hazard statement code(s):;

H302 (64.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (35.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (21.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (36.84%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (35.79%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (36.84%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (35.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (54.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Results from a study of rats, rabbits, and guinea pigs receiving 50 mg/kg N-nitrosodiphenylamine through intraperitoneal injection suggested that the rate of excretion of N-nitrosodiphenylamine into the bile and elimination of the chemical from the bile varies among species. ... The half-lives for N-nitrosodiphenylamine elimination from bile for these species are as follows: 95 minutes for rabbits, 240 minutes for guinea pigs, and 510 minutes for rats.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

General Manufacturing Information

N-Nitrosodiphenylamine has been reported to synergize the effects of halogen-containing flame retardants used in polymers but no evidence was found that it is used commercially for that purpose.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodiphenylamine; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 38 ug/L.

Method: EPA-EAD 607; Procedure: gas chromatography with nitrogen-phosphorus detector; Analyte: N-nitrosodiphenylamine; Matrix: municipal and industrial discharges; Detection Limit: 0.81 ug/L.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosodiphenylamine; Matrix: water; Detection Limit: 20 ug/L.

For more Analytic Laboratory Methods (Complete) data for N-Nitrosodiphenylamine (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

Dates

Molecularly imprinted solid phase extraction coupled with gas chromatography-mass spectrometry for determination of N-Nitrosodiphenylamine in water samples

Zhigang Li, Zongyao Qian, Shaoyang Hu, Tingting Gong, Qiming XianPMID: 30195167 DOI: 10.1016/j.chemosphere.2018.08.159

Abstract

In this study, the molecularly imprinted polymers (MIPs) with high specific surface area and extraction efficiency of N-Nitrosodiphenylamine (NDPhA) were successfully prepared and a highly sensitive and selective method was developed for determination of NDPhA in water samples using MIPs solid-phase extraction (SPE) coupled with gas chromatography mass spectrometry (GC-MS) detection. The MIPs were successfully prepared using the method of precipitation polymerization and using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and N, N-Diphenylformamide as the template molecule. The newly synthesized MIPs were characterized and used as SPE sorbents. Under the optimized conditions, the average recoveries of NDPhA spiked in ultrapure water were higher than 94% ± 2.9% at three different concentrations and the limit of detection and limit of quantitation were 0.8 ng Land 2.4 ng L

, respectively. Moreover, the high selectivity of MIPs was attained and the satisfactory recoveries of NDPhA which were spiked in to real samples were achieved in the range of 92-107% with relative standard deviations (RSDs) within 0.3-7.9%. The low levels of NDPhA were detected in the two of twelve wastewater samples with concentrations of 5.6 ng L

and 3.6 ng L

with RSDs of 5.6% and 2.8%, respectively. The developed MIP-SPE method was proved to be practically feasible for selective extraction and enrichment of NDPhA in real water samples.

Transformation of Contaminant Candidate List (CCL3) compounds during ozonation and advanced oxidation processes in drinking water: Assessment of biological effects

Hana Mestankova, Austa M Parker, Nadine Bramaz, Silvio Canonica, Kristin Schirmer, Urs von Gunten, Karl G LindenPMID: 26900972 DOI: 10.1016/j.watres.2015.12.048

Abstract

The removal of emerging contaminants during water treatment is a current issue and various technologies are being explored. These include UV- and ozone-based advanced oxidation processes (AOPs). In this study, AOPs were explored for their degradation capabilities of 25 chemical contaminants on the US Environmental Protection Agency's Contaminant Candidate List 3 (CCL3) in drinking water. Twenty-three of these were found to be amenable to hydroxyl radical-based treatment, with second-order rate constants for their reactions with hydroxyl radicals (OH) in the range of 3-8 × 10(9) M(-1) s(-1). The development of biological activity of the contaminants, focusing on mutagenicity and estrogenicity, was followed in parallel with their degradation using the Ames and YES bioassays to detect potential changes in biological effects during oxidative treatment. The majority of treatment cases resulted in a loss of biological activity upon oxidation of the parent compounds without generation of any form of estrogenicity or mutagenicity. However, an increase in mutagenic activity was detected by oxidative transformation of the following CCL3 parent compounds: nitrobenzene (OH, UV photolysis), quinoline (OH, ozone), methamidophos (OH), N-nitrosopyrolidine (OH), N-nitrosodi-n-propylamine (OH), aniline (UV photolysis), and N-nitrosodiphenylamine (UV photolysis). Only one case of formation of estrogenic activity was observed, namely, for the oxidation of quinoline by OH. Overall, this study provides fundamental and practical information on AOP-based treatment of specific compounds of concern and represents a framework for evaluating the performance of transformation-based treatment processes.Mechanism of Photochemical O-Atom Exchange in Nitrosamines with Molecular Oxygen

Marilene Silva Oliveira, Ashwini A Ghogare, Inna Abramova, Edyta M Greer, Fernanda Manso Prado, Paolo Di Mascio, Alexander GreerPMID: 26000876 DOI: 10.1021/acs.joc.5b00633

Abstract

The detection of an oxygen-atom photoexchange process of N-nitrosamines is reported. The photolysis of four nitrosamines (N-nitrosodiphenylamine 1, N-nitroso-N-methylaniline 2, N-butyl-N-(4-hydroxybutyl)nitrosamine 3, and N-nitrosodiethylamine 4) with ultraviolet light was examined in an (18)O2-enriched atmosphere in solution. HPLC/MS and HPLC-MS/MS data show that (18)O-labeled nitrosamines were generated for 1 and 2. In contrast, nitrosamines 3 and 4 do not exchange the (18)O label and instead decomposed to amines and/or imines under the conditions. For 1 and 2, the (18)O atom was found not to be introduced by moisture or by singlet oxygen [(18)((1)O2 (1)Δg)] produced thermally by (18)O-(18)O labeled endoperoxide of N,N'-di(2,3-hydroxypropyl)-1,4-naphthalene dipropanamide (DHPN(18)O2) or by visible-light sensitization. A density functional theory study of the structures and energetics of peroxy intermediates arising from reaction of nitrosamines with O2 is also presented. A reversible head-to-tail dimerization of the O-nitrooxide to the 1,2,3,5,6,7-hexaoxadiazocane (30 kcal/mol barrier) with extrusion of O═(18)O accounts for exchange of the oxygen atom label. The unimolecular cyclization of O-nitrooxide to 1,2,3,4-trioxazetidine (46 kcal/mol barrier) followed by a retro [2 + 2] reaction is an alternative, but higher energy process. Both pathways would require the photoexcitation of the nitrooxide.Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes

Hana Mestankova, Kristin Schirmer, Silvio Canonica, Urs von GuntenPMID: 25240607 DOI: 10.1016/j.watres.2014.08.012

Abstract

Development of mutagenicity of five N-nitrosamines (N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), N-nitrosodi-n-propylamine (NDPA), N-nitrosopyrrolidine (NPYR) and N-nitrosodiphenylamine (NDPhA)) was investigated during oxidative processes involving UV-photolysis, ozone and OH radicals. The mutagenicity was detected by the Ames test with 3 different strains, TA98, TAMix and YG7108, a strain which is sensitive for N-nitrosamines, in presence and absence of metabolic activation (S9). UV photolysis of mutagenic N-nitrosamines (NDMA, NDEA, NDPA and NPYR) leads to the removal of their specific mutagenic activity as detected in YG7108 in the presence of S9. A formation of mutagens during UV photolysis was detected only in case of NDPhA in the strain TA98. Oxidation products of NDMA, NDEA and NDPhA did not show any significant mutagenicity in the strains used, whereas oxidation of NDPA and NPYR by hydroxyl radicals seems to lead to the formation of direct mutagens (mutagenic in the absence of S9) in YG7108 and TAMix. Oxidation by hydroxyl radicals of N-nitrosamines with chains longer than ethyl can mimic metabolic activation of N-nitrosamines in vivo.Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction

Minju Lee, Yunho Lee, Fabian Soltermann, Urs von GuntenPMID: 23891540 DOI: 10.1016/j.watres.2013.05.031

Abstract

Despite their potential carcinogenicity and probable formation during water disinfection processes, little is known about the occurrence of other nitro(so) compounds than a few specific N-nitroso compounds such as N-nitrosodimethylamine (NDMA). An analytical method was developed to monitor various nitro(so) compounds including N-nitrosamines based on the Griess colorimetric determination of nitrite generated by UV-254 nm photolysis of nitro(so) compounds after separation by HPLC (HPLC-Post Column UV photolysis/Griess reaction (HPLC-PCUV)). To differentiate N-nitro(so) compounds (i.e. UV-labile) from other nitro(so) and N-containing compounds (i.e. UV-resistant), a pre-treatment was established by photolyzing solid-phase extracted samples at 254 nm (1000 mJ/cm(2)) and thus removing N-nitro(so) compounds selectively. Considering a 1000-fold concentration factor and extraction efficiencies (57-83%) during solid phase extraction, the method detection limits ranged from 4 to 28 ng/L for dimethylnitramine and eight N-nitrosamines (EPA 8270 nine nitrosamines mixture except for N-nitrosodiphenylamine). For four pool waters, the UV-resistant groups accounted for more than 78% of the estimated total concentration of nitro(so) and other N-containing compounds (6.1-48.6 nM). Only one unknown UV-labile compound was detected in one pool water (2.0-7.9 nM). NDMA was most frequently detected and N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA) were additionally detected in one pool water. Chloramination of a secondary wastewater effluent with NDMA (0.2 nM) and UV-resistant compounds (7.9 nM) from a pilot-scale municipal wastewater treatment plant led to a significant formation of not only unidentified UV-resistant compounds (67.8 nM) and UV-labile compounds (14.6 nM), but also identified nitrosamines such as NDMA (4.3 nM), N-nitrosopiperidine (1.8 nM), NDPA (0.5 nM), and NDBA (0.5 nM). Overall, the novel HPLC-PCUV system is a powerful screening tool for the detection of (un)known N-nitro(so) as well as other nitro(so) and UV-induced nitrite-producing compounds.Subchronic urinary bladder toxicity evaluation of N-Nitrosodiphenylamine in Fischer 344 rats

Darol E Dodd, Linda J Pluta, Mark A Sochaski, Kathleen A Funk, Russell S ThomasPMID: 22893110 DOI: 10.1002/jat.2798

Abstract

Female Fischer 344 (F344) rats were exposed to N-nitrosodiphenylamine (NDPA) by dietary feed at concentrations of 0, 250, 1000, 2000, 3000 or 4000 ppm for 5 days, 2, 4 and 13 weeks duration. Endpoints evaluated included clinical observations, body weights, urinary bladder weights, blood NDPA, gross pathology and urinary bladder histopathology. There were no NDPA exposure-related clinical signs of toxicity. The mean body weight decreased 3% to 5% compared with the control in the 4000 ppm group during study weeks 2 through to 13. Statistically significant increases in urinary bladder weight were observed as early as after 5 days exposure and were concentration dependent at ≥ 3000 ppm. NDPA-related urinary bladder microscopic alterations consisted of mixed cell infiltrates, increased mitosis, increased necrosis of epithelial cells, diffuse and/or nodular transitional epithelial hyperplasia and squamous metaplasia of transitional epithelium. These changes affected only rats exposed to NDPA concentrations ≥ 2000 ppm. Blood NDPA concentrations were negligible in animals exposed to ≤ 1000 ppm and ranged from 0.12 to 0.19 µg ml(-1) in rats of the ≥ 2000 ppm groups at the 5 days and 2 weeks time points. A no observable adverse effect level (NOAEL) of 1000 ppm NDPA (60 mg kg(-1) day(-1) ) was selected based on the absence of urinary bladder histopathology.Formation and cytotoxicity of a new disinfection by-product (DBP) phenazine by chloramination of water containing diphenylamine

Wenjun Zhou, Linjie Lou, Lifang Zhu, Zhimin Li, Lizhong ZhuPMID: 23513442 DOI: 10.1016/s1001-0742(11)60926-1